molecular formula C11H21NO6 B8303803 tert-butyl 5-aminopentanoate;oxalic acid

tert-butyl 5-aminopentanoate;oxalic acid

Cat. No.: B8303803
M. Wt: 263.29 g/mol
InChI Key: ONEYSNZKNIVLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 5-aminopentanoate;oxalic acid is a chemical compound with the molecular formula C11H21NO6 It is a derivative of 5-aminopentanoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and it is combined with oxalic acid to form the oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-aminopentanoate oxalate typically involves the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting tert-Butyl 5-aminopentanoate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions for the formation of the oxalate salt include mixing the ester with oxalic acid in a suitable solvent, such as ethanol, and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production of tert-Butyl 5-aminopentanoate oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The esterification and subsequent formation of the oxalate salt are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-aminopentanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-aminopentanoate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminopentanoate oxalate involves its interaction with specific molecular targets. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, the amino group can be involved in the formation of peptide bonds, and the ester group can undergo hydrolysis to release active carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxalate salt can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 5-aminopentanoate;oxalic acid

InChI

InChI=1S/C9H19NO2.C2H2O4/c1-9(2,3)12-8(11)6-4-5-7-10;3-1(4)2(5)6/h4-7,10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ONEYSNZKNIVLPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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